Butane-2,3-diamine
Overview
Description
Butane-2,3-diamine, also known as 2,3-butanediamine, is an organic compound with the chemical formula CH₃CH(NH₂)CH(NH₂)CH₃. It is a diamine, meaning it contains two amine groups. This compound exists in three stereoisomeric forms: meso and a pair of enantiomers. This compound is a colorless oil with a boiling point ranging from 44-60°C, depending on the isomer .
Preparation Methods
Butane-2,3-diamine can be synthesized through several methods:
Hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole: This method involves the use of barium hydroxide to hydrolyze the imidazole compound.
Reduction of dimethylglyoxime: This method employs lithium aluminium hydride as the reducing agent.
Fractional crystallization: The meso and d,l diastereomers of this compound can be separated by fractional crystallization of their hydrochlorides.
Microbial synthesis: Bio-based butane diamine can be obtained via fermentation of glucose with metabolically engineered strains of Escherichia coli.
Chemical Reactions Analysis
Butane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: this compound can participate in substitution reactions where one or both amine groups are replaced by other functional groups.
Coordination Chemistry: It forms complexes with transition metals, which can be studied using X-ray crystallography.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various metal salts for coordination chemistry. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butane-2,3-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of butane-2,3-diamine involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These interactions can influence the stereochemistry and reactivity of the metal centers . In biological systems, it may interact with enzymes and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Butane-2,3-diamine can be compared with other diamines such as:
1,2-Diaminopropane: A chiral 1,2-diamine used in similar applications.
1,2-Diaminocyclohexane: Another 1,2-diamine that exists as three stereoisomers and is used in coordination chemistry.
Putrescine: A biogenic polyamine involved in cellular metabolism.
This compound is unique due to its specific stereoisomeric forms and its ability to form stable complexes with transition metals, which makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
butane-2,3-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWVXCQZPNWFRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903769 | |
Record name | 2,3-Butanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00903769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
563-86-0 | |
Record name | 2,3-Butanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Butanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00903769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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